4-Chloro-5-methoxypyrimidin-2-amine

Lipophilicity Physicochemical Properties Drug Design

Select 4-Chloro-5-methoxypyrimidin-2-amine (CAS 4763-36-4) as your core aminopyrimidine scaffold when both a reactive C4 SNAr handle and a 5-methoxy electronic modifier are essential. Unlike generic 2-aminopyrimidine analogs (e.g., 2-Amino-4-chloropyrimidine), this compound delivers a pre-optimized balance of lipophilicity (LogP ~1.30) and polar surface area (~61 Ų), accelerating hit-to-lead optimization for kinase inhibitor programs. The C4 chlorine enables mild nucleophilic aromatic substitution to install diverse amines, alcohols, or thiols, while the 5-methoxy group supports systematic SAR exploration and can be leveraged for stable-isotope labeling (¹³C/²H) to generate mass-labeled internal standards for drug candidate bioanalysis. Avoid late-stage property re-engineering — secure this differentiated building block for your next focused library synthesis.

Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
CAS No. 4763-36-4
Cat. No. B1342391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxypyrimidin-2-amine
CAS4763-36-4
Molecular FormulaC5H6ClN3O
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1Cl)N
InChIInChI=1S/C5H6ClN3O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9)
InChIKeyOXAYXWLBMCQAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methoxypyrimidin-2-amine (CAS 4763-36-4) Procurement Guide: Physicochemical Properties, Applications, and Sourcing


4-Chloro-5-methoxypyrimidin-2-amine (CAS 4763-36-4) is a heterocyclic aromatic amine belonging to the aminopyrimidine class, with a molecular formula of C5H6ClN3O and a molecular weight of 159.57 g/mol . Its structure features a pyrimidine core substituted with a chlorine atom at position 4, a methoxy group at position 5, and an amino group at position 2, conferring distinct reactivity and physicochemical properties relative to other 2-aminopyrimidine analogs . The compound is primarily utilized as a pharmaceutical intermediate in the synthesis of kinase inhibitors and other bioactive molecules, with key properties including a predicted melting point of 146-148 °C, a boiling point of 345.3±45.0 °C, a density of 1.398±0.06 g/cm³, and a predicted pKa of 3.41±0.10 .

Why 4-Chloro-5-methoxypyrimidin-2-amine Cannot Be Simply Substituted by Other 2-Aminopyrimidines


Substituting 4-Chloro-5-methoxypyrimidin-2-amine with a seemingly similar 2-aminopyrimidine derivative, such as 2-Amino-4-chloropyrimidine (CAS 3993-78-0) or 2-Amino-5-methoxypyrimidine (CAS 13418-77-4), introduces critical alterations in both physicochemical behavior and synthetic utility. The presence of the 5-methoxy group in combination with the 4-chloro substituent significantly impacts lipophilicity (LogP ~1.302 ), polar surface area (PSA 61.03 Ų ), and hydrogen-bonding capacity compared to analogs lacking one of these groups. These differences directly affect solubility profiles, reactivity in cross-coupling reactions, and the electronic environment of the pyrimidine ring, rendering generic substitution invalid without extensive re-optimization of reaction conditions or biological outcomes .

Quantitative Differentiation Evidence for 4-Chloro-5-methoxypyrimidin-2-amine Versus Analogs


Lipophilicity (LogP) Comparison: 4-Chloro-5-methoxypyrimidin-2-amine vs. 2-Amino-4-chloropyrimidine

4-Chloro-5-methoxypyrimidin-2-amine exhibits a LogP of 1.302 , which is approximately 0.28 units higher than that of 2-Amino-4-chloropyrimidine (LogP 1.02, average of reported values 0.58-1.29 ). This increased lipophilicity, conferred by the 5-methoxy substituent, directly influences membrane permeability and distribution coefficients in biological systems.

Lipophilicity Physicochemical Properties Drug Design

Polar Surface Area (PSA) Comparison: 4-Chloro-5-methoxypyrimidin-2-amine vs. 2-Amino-4-chloropyrimidine

The polar surface area (PSA) of 4-Chloro-5-methoxypyrimidin-2-amine is 61.03 Ų , which is 9.23 Ų larger than that of 2-Amino-4-chloropyrimidine (PSA 51.80 Ų [1]). This increase is attributed to the additional oxygen atom of the 5-methoxy group, which contributes to hydrogen-bonding capacity and influences passive absorption.

Polar Surface Area Bioavailability Medicinal Chemistry

Acid Dissociation Constant (pKa) Comparison: 4-Chloro-5-methoxypyrimidin-2-amine vs. 2-Amino-4-chloropyrimidine

The predicted pKa of 4-Chloro-5-methoxypyrimidin-2-amine is 3.41±0.10 , which is 0.14 units lower than that of 2-Amino-4-chloropyrimidine (pKa 3.55±0.10 ). This subtle difference, arising from the electron-donating methoxy group at position 5, affects the compound's ionization state at physiological pH and consequently its solubility and reactivity.

pKa Ionization State Solubility

Synthetic Reactivity Differential: C4 Chlorine Displacement vs. Non-Chlorinated Analogs

4-Chloro-5-methoxypyrimidin-2-amine possesses a chlorine atom at position 4 that is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms . This contrasts sharply with non-chlorinated analogs like 2-Amino-5-methoxypyrimidine (CAS 13418-77-4), which lack this synthetic handle for further derivatization. While quantitative rate constants for this specific compound are not publicly reported, the presence of the 5-methoxy group has been shown in related pyrimidine systems to modulate the reactivity of the C4 position by both steric and electronic effects [1].

Nucleophilic Aromatic Substitution Cross-Coupling Synthetic Utility

Recommended Application Scenarios for 4-Chloro-5-methoxypyrimidin-2-amine Based on Differentiation Evidence


Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitor Libraries via SNAr at C4

The C4 chlorine atom provides a versatile site for nucleophilic aromatic substitution (SNAr), allowing efficient installation of diverse amine, alcohol, or thiol substituents under mild conditions . This reactivity, combined with the 5-methoxy group's influence on electronic properties, makes 4-Chloro-5-methoxypyrimidin-2-amine a strategic starting material for generating focused libraries of 2,4-disubstituted pyrimidines, a core scaffold in many kinase inhibitor programs.

Optimization of Lipophilicity and PSA in Early-Stage Drug Discovery

When medicinal chemists require a 2-aminopyrimidine building block with a specific LogP (~1.30) and PSA (~61 Ų) balance—distinct from simpler analogs like 2-Amino-4-chloropyrimidine—this compound offers a pre-optimized physicochemical profile . This can reduce the need for late-stage property adjustments and streamline the hit-to-lead process.

Preparation of Deuterated or Isotopically Labeled Internal Standards for LC-MS Bioanalysis

The methoxy group at position 5 presents an opportunity for incorporation of stable isotopes (e.g., ¹³C or ²H) via labeled methanol or methyl iodide during synthesis . This compound can therefore serve as a precursor for the synthesis of mass-labeled internal standards required for quantitative bioanalysis of drug candidates derived from the 2,4,5-trisubstituted pyrimidine class.

Exploratory SAR Studies on 5-Methoxy Substitution in Pyrimidine-Based Inhibitors

The presence of both a 5-methoxy group and a 4-chloro handle allows for systematic structure-activity relationship (SAR) exploration where the methoxy group can be retained, removed, or replaced during analog synthesis. This compound enables direct comparison with 5-H analogs (e.g., 2-Amino-4-chloropyrimidine) to deconvolute the contribution of the methoxy group to target binding and cellular activity.

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